

Data Presentation: Kinetic Parameters of Palmitoyltransferases

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The following table summarizes the available kinetic data for different ZDHHC palmitoyltransferases. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions, including the substrates and assay methods used, can vary significantly between studies. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. A lower Km value generally signifies a higher affinity. The maximum velocity (Vmax) represents the maximum rate of the reaction when the enzyme is saturated with the substrate.



Enzyme	Substrate(s)	Km (μM)	Vmax (relative units or specific activity)	Source
ZDHHC5	NBD-palmitoyl- CoA	3.59 ± 0.29	39.55 ± 1.00 (arbitrary units)	[1]
ZDHHC20	Spike protein peptide	5.42 ± 0.67	Not specified	
ZDHHC20	Palmitoyl-CoA	2.53 ± 0.23	Not specified	-
DHHC2	N-myristoylated- GCG peptide, Palmitoyl-CoA	Data not available	Data not available	[2][3][4]
DHHC3	N-myristoylated- GCG peptide, Palmitoyl-CoA	Data not available	Data not available	[2][3][4]

Note on Data Availability: Comprehensive and directly comparable kinetic data for the full range of ZDHHC enzymes are not readily available in the public domain. The provided data is based on a limited number of studies, and further research is required to build a more complete kinetic profile of the ZDHHC family.

Experimental Protocols: In Vitro Palmitoylation Assay

The following is a generalized protocol for an in vitro palmitoylation assay using a fluorescently labeled peptide substrate and analysis by High-Performance Liquid Chromatography (HPLC). This method allows for the quantification of palmitoyltransferase activity by measuring the conversion of a non-palmitoylated peptide to its palmitoylated form.

Materials:

Purified ZDHHC enzyme



- Fluorescently labeled peptide substrate (e.g., N-terminally myristoylated and containing a cysteine residue for palmitoylation, and a fluorescent tag like NBD)
- Palmitoyl-CoA
- Acylation buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)
- Reaction termination solution (e.g., 2:1 (v/v) chloroform/methanol)
- HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the
 acylation buffer, the purified ZDHHC enzyme (at a final concentration in the nanomolar
 range), and the fluorescently labeled peptide substrate (at a final concentration in the low
 micromolar range).
- Initiation of Reaction: Start the reaction by adding Palmitoyl-CoA to the reaction mixture to a final concentration in the low micromolar range.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
 The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- Reaction Termination: Stop the reaction by adding the reaction termination solution.
- Extraction of Lipidated Peptide: Vortex the mixture thoroughly and centrifuge to separate the
 organic and aqueous phases. The lipidated (palmitoylated) peptide will partition into the
 organic phase.
- Sample Preparation for HPLC: Carefully collect the organic phase and dry it under a stream
 of nitrogen gas. Reconstitute the dried sample in a suitable solvent for HPLC analysis (e.g.,
 methanol).
- HPLC Analysis: Inject the reconstituted sample into the HPLC system. Separate the palmitoylated and non-palmitoylated peptides using a suitable gradient of organic solvent

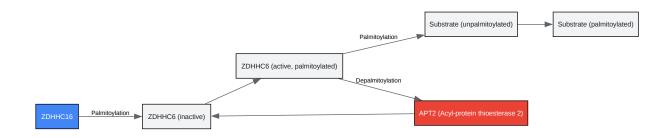


(e.g., acetonitrile in water with 0.1% trifluoroacetic acid).

- Quantification: Monitor the elution of the peptides using the fluorescence detector. The
 amount of palmitoylated product can be quantified by integrating the peak area
 corresponding to the palmitoylated peptide and comparing it to the total peak area
 (palmitoylated + non-palmitoylated peptides).
- Kinetic Analysis: To determine the Michaelis-Menten constants (Km and Vmax), perform the
 assay with varying concentrations of one substrate (e.g., peptide or Palmitoyl-CoA) while
 keeping the other substrate at a saturating concentration. Plot the initial reaction velocities
 against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualization Signaling Pathway Diagrams

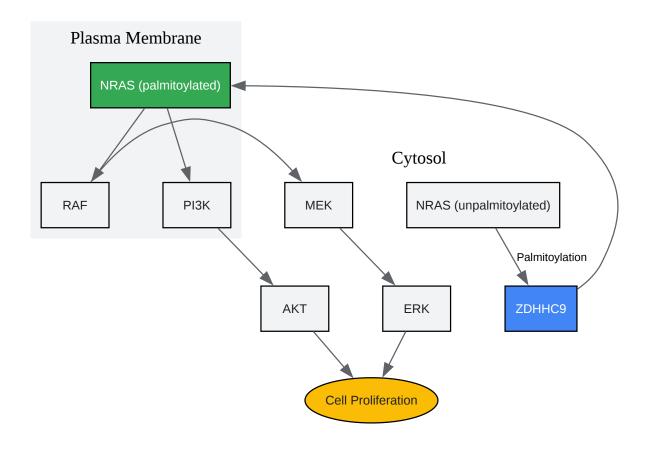
The following diagrams illustrate two key signaling pathways involving palmitoyltransferases.



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Caption: The ZDHHC16-ZDHHC6 palmitoylation cascade.



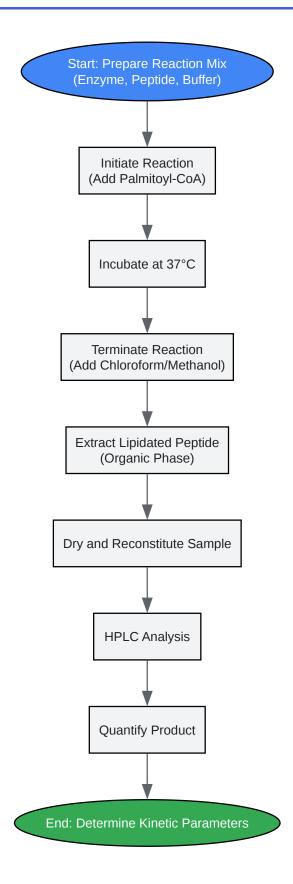


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Caption: Role of ZDHHC9 in NRAS signaling.

Experimental Workflow Diagram





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Caption: Workflow for an in vitro palmitoylation assay.



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